3-(methylthio)-N-(4-nitrophenyl)benzamide
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Overview
Description
3-(methylthio)-N-(4-nitrophenyl)benzamide is an organic compound characterized by the presence of a benzamide core substituted with a methylthio group at the third position and a nitrophenyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylthio)-N-(4-nitrophenyl)benzamide typically involves the following steps:
Amidation: The final step involves the formation of the benzamide by reacting the substituted aniline with benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and thiomethylation steps to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(methylthio)-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(methylthio)-N-(4-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(methylthio)-N-(4-nitrophenyl)benzamide depends on its application. For instance, as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The nitrophenyl group can participate in electron transfer processes, while the methylthio group can modulate the compound’s lipophilicity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-(methylthio)-N-(4-aminophenyl)benzamide: Similar structure but with an amino group instead of a nitro group.
3-(methylthio)-N-(4-chlorophenyl)benzamide: Similar structure but with a chloro group instead of a nitro group.
3-(methylthio)-N-(4-methylphenyl)benzamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
3-(methylthio)-N-(4-nitrophenyl)benzamide is unique due to the presence of both a nitro group and a methylthio group, which confer distinct electronic and steric properties. These functional groups influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-methylsulfanyl-N-(4-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-20-13-4-2-3-10(9-13)14(17)15-11-5-7-12(8-6-11)16(18)19/h2-9H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJELLBIIMRIJQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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